2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole
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Overview
Description
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound features an oxirane (epoxide) group attached to a phenyl ring, which is further connected to a thiadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Formation of diols from the epoxide group.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer activity.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in having an epoxide group attached to a phenyl ring.
1,3,4-Thiadiazole derivatives: Share the thiadiazole ring structure and exhibit similar biological activities
Uniqueness
2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole is unique due to the combination of the epoxide group and the thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
2411261-82-8 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.